2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL: is an organic compound characterized by the presence of a bromophenyl group, a nitro group, and a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL typically involves the nitration of a bromophenyl precursor followed by the introduction of the propanediol moiety. One common method involves the reaction of p-bromophenylboric acid with nitric acid under controlled conditions to introduce the nitro group. The resulting intermediate is then reacted with a suitable diol, such as 1,3-propanediol, under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent diol addition reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The hydroxyl groups in the propanediol moiety can participate in esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or sulfuric acid are employed for esterification and etherification reactions.
Major Products Formed
Amines: Reduction of the nitro group yields amines.
Esters and Ethers: Substitution reactions involving the hydroxyl groups produce esters and ethers.
Scientific Research Applications
2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group may also contribute to the compound’s activity by facilitating binding to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(P-CHLOROPHENYL)-2-NITRO-1,3-PROPANEDIOL
- 2-(P-FLUOROPHENYL)-2-NITRO-1,3-PROPANEDIOL
- 2-(P-METHOXYPHENYL)-2-NITRO-1,3-PROPANEDIOL
Uniqueness
2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-bromophenyl)-2-nitropropane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c10-8-3-1-7(2-4-8)9(5-12,6-13)11(14)15/h1-4,12-13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDNCFJMKHVXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(CO)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90561-94-7 |
Source
|
Record name | 2-(4-bromophenyl)-2-nitropropane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.